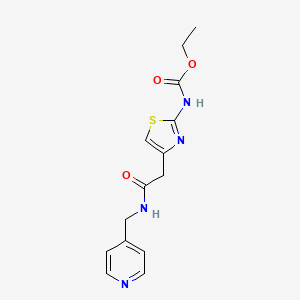![molecular formula C16H14BrNO5S B2854007 2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid CAS No. 865657-67-6](/img/structure/B2854007.png)
2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid” is a complex organic molecule. It contains an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . It belongs to the chemotypes of N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles .
Synthesis Analysis
The synthesis of this compound involves several steps. The process starts with the reaction of C6H5Br/AlCl3 under reflux conditions . This is followed by the reaction with CrO3/CH3COOH, also under reflux . The product is then reacted with SOCl2, again under reflux, for 30 hours, yielding a 99% yield . The next step involves the reaction with L-valine/NaOH in CH2Cl2 at 0–5 °C for 30 minutes, followed by a reaction at room temperature for 1 hour . The product is then reacted with 2N hydrochloric acid, yielding a 94% yield . The final steps involve reactions with ethyl chloroformate/4-methylmorfoline, C6H6/AlCl3, C6H5CH3/AlCl3, and POCl3 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of CHBrNOS . It has an average mass of 306.176 Da and a monoisotopic mass of 304.972107 Da .
Chemical Reactions Analysis
The principal types of reactions involving aromatic rings are substitution, addition, and oxidation . Electrophilic aromatic substitution is the most common type of reaction . The key step for each is the attack of an electrophile at carbon to form a cationic intermediate .
Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm3, a boiling point of 426.2±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 68.1±3.0 kJ/mol and a flash point of 211.6±31.5 °C . The index of refraction is 1.597, and the molar refractivity is 65.4±0.4 cm3 . It has 4 H bond acceptors, 0 H bond donors, 2 freely rotating bonds, and 0 Rule of 5 violations .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
Compounds with the 4-bromophenylsulfonyl moiety have shown promising potential in the development of novel antimicrobial agents. They are particularly effective against Gram-positive pathogens and can be instrumental in fighting biofilm-associated infections, such as those caused by Enterococcus faecium .
Antibiofilm Applications
The ability to disrupt biofilms is crucial in medical device coatings and water treatment facilities. The subject compound’s derivatives have been evaluated for their antibiofilm actions, offering a potential solution to prevent the formation of these complex microbial communities .
Antioxidant Activity
Oxidative stress is a common pathway for various diseases. Derivatives of this compound have been tested for their antioxidant activity using assays like DPPH, ABTS, and ferric reducing power, indicating their utility in mitigating oxidative damage .
Drug Design Scaffold
The diphenyl sulfone scaffold present in this compound provides a versatile framework for drug design. It allows for the synthesis of a wide range of chemotypes, including N-acyl-α-amino acids and 1,3-oxazoles, which are valuable in medicinal chemistry .
Toxicity Testing
Alternative toxicity testing is an essential aspect of drug development. This compound and its derivatives have been assessed for toxicity on freshwater organisms like Daphnia magna, which is a step towards environmentally conscious pharmacology .
In Silico Studies
In silico studies complement physical experiments by predicting potential effects and toxicity of new compounds. The compound has been subjected to in silico analysis to forecast its antimicrobial efficacy and safety profile .
Zukünftige Richtungen
The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of this compound for developing novel antimicrobial agents to fight Gram-positive pathogens, and particularly Enterococcus faecium biofilm-associated infections .
Wirkmechanismus
Target of Action
Similar compounds have shown promising antimicrobial activity, particularly against gram-positive pathogens . The specific targets within these organisms remain to be identified.
Mode of Action
It is hypothesized that the lipophilic character of the compound, expressed by the clogP value, may enhance its antimicrobial effect
Biochemical Pathways
Based on its structural similarity to other antimicrobial agents, it may interfere with essential biochemical processes in the target organisms, leading to their inhibition or death .
Pharmacokinetics
The lipophilic nature of the compound suggests it may have good cell membrane permeability, potentially enhancing its bioavailability .
Result of Action
The compound has demonstrated potential antimicrobial activity in preliminary studies . It is particularly effective against Gram-positive pathogens, including Enterococcus faecium biofilm-associated infections
Eigenschaften
IUPAC Name |
2-[4-(4-bromophenyl)sulfonyl-2,3-dihydro-1,4-benzoxazin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO5S/c17-11-5-7-13(8-6-11)24(21,22)18-12(9-16(19)20)10-23-15-4-2-1-3-14(15)18/h1-8,12H,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGUTMGGZCQTDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C2O1)S(=O)(=O)C3=CC=C(C=C3)Br)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

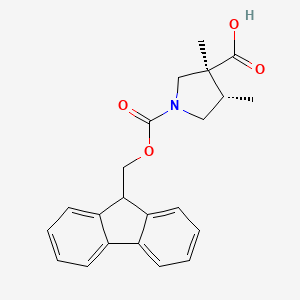
![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3-methylbutanoic acid](/img/structure/B2853926.png)

![N-Ethyl-N-[2-oxo-2-(5-oxo-2-phenylpiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B2853929.png)
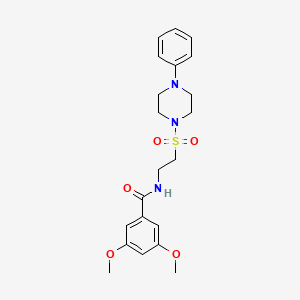
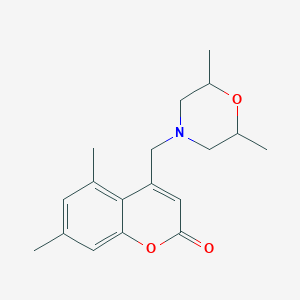

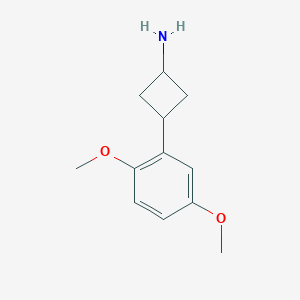
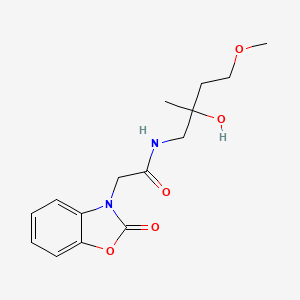
![(E)-6-hydroxy-4-oxo-N'-(pyridin-2-ylmethylene)-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide](/img/structure/B2853941.png)
![7-Chloro-1-(3-chlorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2853942.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2853945.png)
